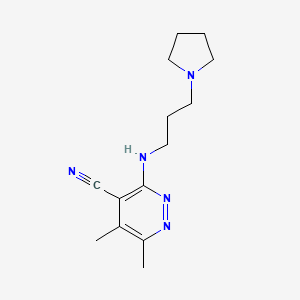
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DPP-4 inhibitor and has been found to have several applications in the field of biochemistry and physiology.
作用機序
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile works by inhibiting the activity of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which play a crucial role in glucose metabolism and insulin secretion. Inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn leads to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile include improved glucose tolerance and insulin sensitivity. In addition, this compound has been found to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease.
実験室実験の利点と制限
One advantage of using 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile in lab experiments is its specificity for DPP-4. This compound has been found to have minimal off-target effects, making it a useful tool for studying the role of DPP-4 in glucose metabolism and insulin secretion. One limitation of using this compound in lab experiments is its potential toxicity. Like all chemical compounds, 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile can be toxic at high doses, and care must be taken to ensure that appropriate safety measures are in place when working with this compound.
将来の方向性
There are several future directions for research on 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile. One direction is to explore the potential use of this compound in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile and its potential off-target effects.
合成法
The synthesis of 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile involves the reaction between 3-(3-pyrrolidin-1-ylpropylamino)-5,6-dimethylpyridazine-4-carbonitrile and an appropriate reagent. The reaction is typically carried out under controlled conditions, and the yield of the product can be optimized by adjusting the reaction parameters.
科学的研究の応用
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile has been studied for its potential use as a DPP-4 inhibitor. DPP-4 is an enzyme that plays a crucial role in glucose metabolism and insulin secretion. Inhibition of DPP-4 has been found to improve glucose tolerance and insulin sensitivity, making DPP-4 inhibitors a potential treatment for type 2 diabetes. 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile has also been studied for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
特性
IUPAC Name |
5,6-dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-11-12(2)17-18-14(13(11)10-15)16-6-5-9-19-7-3-4-8-19/h3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTIGEIZDMJHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)
![N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)

![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)
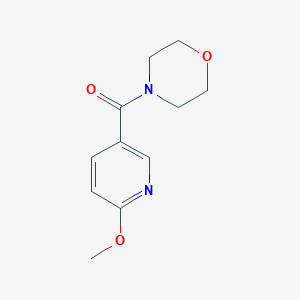
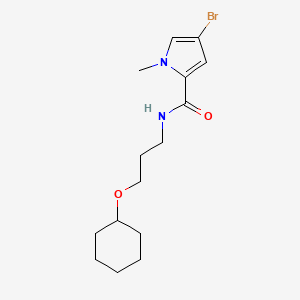
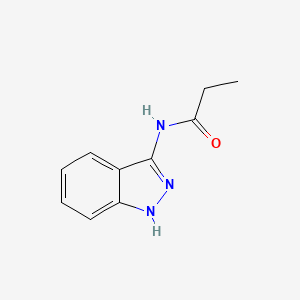


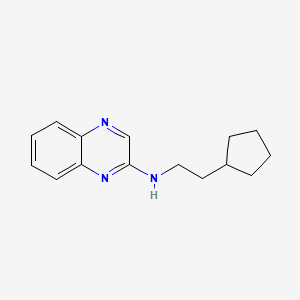
![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)
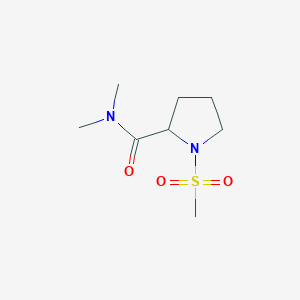
![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)